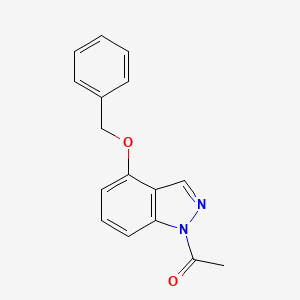

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

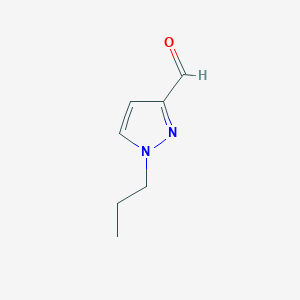

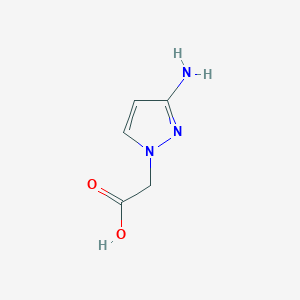

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone, also known as 1-benzyl-3-(2-oxo-2,3-dihydro-1H-indazol-3-yl)propan-2-one, is a synthetic compound used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and is used as a building block in organic synthesis. 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone has been studied extensively for its potential applications in biochemical and physiological research, as well as for its use in laboratory experiments.

科学研究应用

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. Chalcone derivatives, which include the benzyloxy-indazol ethanone moiety, have shown promising results in inhibiting the growth of various bacterial and fungal strains. The antimicrobial activity is often evaluated using methods like the Cup Plate method, comparing the efficacy against standard drugs like amoxicillin .

Antioxidant Properties

Researchers have synthesized novel chalcones derivatives with the benzyloxy-indazol ethanone structure to assess their antioxidant capabilities. These compounds are tested against models like Diphenyl Picryl Hydrazine (DPPH) using ascorbic acid as a standard. The antioxidant activity is crucial as it can help in preventing oxidative stress-related diseases .

Synthesis of Thiazine Derivatives

The compound serves as a precursor in the synthesis of 1,3-thiazine derivatives. Thiazines are important in pharmaceutical chemistry due to their wide range of biological activities. The synthesis involves condensation and cyclization with thiourea in ethanolic sodium hydroxide solution, leading to compounds that are further tested for their biological activities .

Development of Chalcones

Chalcones are synthesized by the condensation of ketone (such as benzyloxy-indazol ethanone) with various substituted aromatic aldehydes. These chalcones are then used to create more complex compounds with potential pharmacological activities. They serve as versatile substrates for developing reactions and physiologically active compounds .

Biological Potential Screening

Newly synthesized chalcone derivatives, including those derived from benzyloxy-indazol ethanone, are screened for biological potential. This includes evaluating their antibacterial and antifungal activities, which is crucial for discovering new drugs and treatments for various infections .

Pharmaceutical Chemistry Applications

The compound’s derivatives are integral in medicinal chemistry, where they are used to develop new drugs with specific target activities. The structural moiety of benzyloxy-indazol ethanone is particularly significant in creating compounds with desired pharmacokinetic and pharmacodynamic properties .

作用机制

Mode of Action

Based on its chemical structure, it can be inferred that it might interact with its targets through the formation of oximes or hydrazones . The oxygen in the compound might act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone interacts with its targets and its overall effectiveness . .

属性

IUPAC Name |

1-(4-phenylmethoxyindazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJAYNUXMYHEFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606588 |

Source

|

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone | |

CAS RN |

65361-84-4 |

Source

|

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the synthesis route described in the research paper?

A1: The paper details a novel five-step synthesis route for 4-(benzyloxy)-1H-indazole, a precursor to 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. [] The significance lies in achieving a high total yield of 76.3%, making the process efficient and practical. Furthermore, the research optimizes the synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (compound V) itself, achieving a yield of 87.1% under specific reaction conditions. This focus on yield optimization suggests potential for larger-scale production in the future. []

Q2: How is the structure of the synthesized compound confirmed?

A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of the synthesized 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS). [] This multi-faceted approach ensures a comprehensive structural characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)